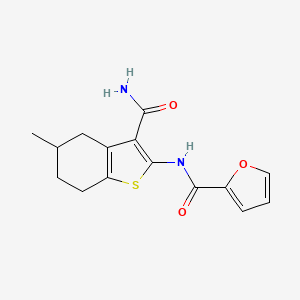![molecular formula C23H22ClFN4O B6578250 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide CAS No. 922835-43-6](/img/structure/B6578250.png)
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide (N-APCFB) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. N-APCFB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. N-APCFB has also been studied for its ability to inhibit the growth of certain cancer cells. The synthesis of N-APCFB is relatively simple and the compound has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide has been studied for its potential applications in the field of medicinal chemistry. In particular, this compound has been studied for its anti-inflammatory, anti-viral, and anti-cancer properties. This compound has also been studied for its ability to inhibit the growth of certain cancer cells. In addition, this compound has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wirkmechanismus
The exact mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide is not yet fully understood. However, it is believed that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of certain kinases, which may explain its anti-cancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In particular, this compound has been shown to inhibit the production of pro-inflammatory mediators and to inhibit the activity of certain kinases, which may explain its anti-inflammatory, anti-viral, and anti-cancer properties. Additionally, this compound has been shown to reduce the levels of certain cytokines and chemokines, which may explain its potential therapeutic effects in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide is relatively simple and the compound has been used in a variety of laboratory experiments. The advantages of using this compound in lab experiments include its low cost, its availability, and its ease of synthesis. Additionally, this compound has been shown to have a wide range of biological activities, which makes it an ideal compound for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. In particular, the exact mechanism of action of this compound is not yet fully understood, which may make it difficult to predict the exact effects of the compound in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide. These include further research into the exact mechanism of action of the compound, as well as research into its potential therapeutic applications. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of producing the compound. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of various diseases and disorders.
Synthesemethoden
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide can be synthesized through a simple two-step process. The first step involves the reaction of 6-fluoro-2-chlorobenzamide with pyridazine-3-ylazepane. This reaction produces this compound. The second step involves the reaction of this compound with 4-phenylpyridazin-3-ylazepane, which produces the desired product. The reaction time is typically around one hour and the yield is usually around 70%.
Eigenschaften
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXYCOHBSIHZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B6578169.png)
![1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6578177.png)
![N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B6578185.png)
![2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6578186.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6578192.png)

![2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578210.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N,N-diethylacetamide](/img/structure/B6578222.png)
![N-tert-butyl-2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6578232.png)

![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide](/img/structure/B6578248.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6578253.png)
![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6578268.png)
![5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide](/img/structure/B6578270.png)